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molecular formula C12H10N2O4 B8462456 3-(2-Methoxy-4-nitrophenyl)pyridin-2(1H)-one

3-(2-Methoxy-4-nitrophenyl)pyridin-2(1H)-one

Cat. No. B8462456
M. Wt: 246.22 g/mol
InChI Key: QPQZSISCBZIXMQ-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

1.50 g (6.04 mmol) of the product from example 54A are heated overnight in a mixture of 75 ml of dioxane and 75 ml of 4-molar hydrochloric acid. The mixture is then alkalized with sodium carbonate solution. The precipitate is filtered off with suction, washed with water and dried. This affords 1.43 g (96% of theory) of the desired compound.
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=2[O:17][CH3:18])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-:20].[Na+].[Na+]>O1CCOCC1.Cl>[CH3:18][O:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[C:7]1[C:2](=[O:20])[NH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
FC1=NC=CC=C1C1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C=1C(NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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